BenchChemオンラインストアへようこそ!

N-(3,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Antibiotic potentiation VraSR two-component system MRSA

N-(3,5-Dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (CAS 922991-19-3) is a synthetic sulfamoyl benzamide derivative with the molecular formula C₁₉H₁₆Cl₂N₂O₄S and a molecular weight of 439.31 g/mol. It belongs to a class of compounds described in patent US 2017/0273954 as antibiotic potentiators that inhibit the VraSR two-component signal transduction system, a conserved regulatory operon in Staphylococcus aureus linked to cell wall antibiotic resistance.

Molecular Formula C19H16Cl2N2O4S
Molecular Weight 439.31
CAS No. 922991-19-3
Cat. No. B2814893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
CAS922991-19-3
Molecular FormulaC19H16Cl2N2O4S
Molecular Weight439.31
Structural Identifiers
SMILESCN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N2O4S/c1-23(12-17-3-2-8-27-17)28(25,26)18-6-4-13(5-7-18)19(24)22-16-10-14(20)9-15(21)11-16/h2-11H,12H2,1H3,(H,22,24)
InChIKeyFBKUHIBNPQPFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (CAS 922991-19-3): A Sulfamoyl Benzamide Candidate for VraSR-Targeted Antibacterial Research


N-(3,5-Dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (CAS 922991-19-3) is a synthetic sulfamoyl benzamide derivative with the molecular formula C₁₉H₁₆Cl₂N₂O₄S and a molecular weight of 439.31 g/mol . It belongs to a class of compounds described in patent US 2017/0273954 as antibiotic potentiators that inhibit the VraSR two-component signal transduction system, a conserved regulatory operon in Staphylococcus aureus linked to cell wall antibiotic resistance [1]. The compound incorporates a 3,5-dichlorophenyl anilide moiety, a para-substituted benzamide scaffold, and an N-furan-2-ylmethyl-N-methylsulfamoyl substituent—a combination of functional groups that distinguishes it from other sulfamoyl benzamide analogs .

Why N-(3,5-Dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide Cannot Be Assumed Interchangeable with Other Sulfamoyl Benzamides


Within the sulfamoyl benzamide class, even subtle positional isomerism at the dichlorophenyl ring produces distinct compounds with different CAS registrations, InChI Keys, and potentially divergent biological profiles. The target compound (3,5-dichloro substitution) is a positional isomer of N-(2,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (CAS 922894-76-6; InChI Key AKJCBSLHARZQCH), which carries the chlorine atoms at the 2- and 5- positions . The 3,5-dichloro substitution pattern alters the electronic character and steric contour of the anilide ring relative to 2,5-dichloro, 2,4-dichloro, or 3,4-dichloro variants, all of which appear as distinct embodiments in the VraSR patent family [1]. Furthermore, replacing the N-furan-2-ylmethyl-N-methylsulfamoyl group with the simpler N,N-dimethylsulfamoyl group (as in N-(3,5-dichlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide) eliminates the furan ring—a moiety that may contribute to hydrogen-bonding interactions or conformational constraints relevant to target engagement . Without quantitative comparator data, substitution decisions must default to treating each analog as a distinct chemical entity with unvalidated bioequivalence.

Quantitative Differentiation Evidence for N-(3,5-Dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (CAS 922991-19-3)


Structural Identity Differentiation: 3,5-Dichloro vs. 2,5-Dichloro Positional Isomerism

The target compound (CAS 922991-19-3) bears chlorine atoms at the 3- and 5-positions of the anilide phenyl ring, whereas its closest cataloged analog carries chlorine at the 2- and 5-positions (CAS 922894-76-6) . This positional isomerism generates two chemically distinct molecules with separate CAS numbers, InChI Keys, and anticipated differences in dipole moment, steric accessibility of the amide NH, and potential π–π stacking geometry with aromatic residues in the VraS ATP-binding pocket. Patent US 2017/0273954 explicitly lists 3,5-dichlorophenyl and 2,5-dichlorophenyl as separate, non-interchangeable R1 substituent options, implying that each substitution pattern defines a distinct chemical embodiment for which independent biological data would be required [1]. No published experimental comparison of VraSR inhibition by these two isomers was identified.

Antibiotic potentiation VraSR two-component system MRSA Sulfamoyl benzamide

Sulfamoyl Substituent Differentiation: N-Furan-2-ylmethyl-N-methyl vs. N,N-Dimethyl

The target compound features an N-furan-2-ylmethyl-N-methylsulfamoyl group at the para position of the benzamide scaffold. A cataloged analog, N-(3,5-dichlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide (CAS not found), replaces this substituent with a simpler N,N-dimethylsulfamoyl group, eliminating the furan ring and the benzylic methylene linker . The furan-2-ylmethyl group introduces a heteroaromatic ring capable of participating in π–π stacking interactions, hydrogen bonding via the furan oxygen, and additional conformational restriction due to the methylene bridge. Patent US 2017/0273954 describes R2 substituents including 2-furanyl and benzyl variants as distinct embodiments with potentially different VraSR operon inhibition profiles, but provides no quantitative SAR data for any specific R2–R1 combination [1]. No published head-to-head comparison of these two sulfamoyl variants was identified.

VraSR inhibition Sulfamoyl benzamide Structure–activity relationship MRSA

Patent-Based Class Assignment: The Compound Falls Within a Genus Claimed as VraSR Operon Inhibitors

Patent US 2017/0273954 (and its parent applications PCT/US2014/029237 and US 14/776,965) claims compositions comprising an antibiotic and a potentiating compound of a defined generic formula, wherein the potentiating compound inhibits VraSR operon expression and the antibiotic is a beta-lactam such as oxacillin [1]. The generic formula encompasses R1 = 3,5-dichlorophenyl and R2 = 2-furanyl (or furan-2-ylmethyl), which covers the target compound's scaffold. The patent asserts that such compounds potentiate antibiotic activity against MRSA, but the specification does not provide individual biological data for specific R1–R2 combinations falling within the genus [1]. Consequently, the target compound is classified as a genus member with predicted VraSR inhibitory potential, not as a validated inhibitor with reported quantitative activity.

Antibiotic resistance VraSR operon Beta-lactam potentiation Staphylococcus aureus

Purity Specification as a Minimum Procurement Standard: 95% Baseline

The target compound is supplied at a typical purity of 95% as indicated by vendor datasheets . This purity level serves as the minimum procurement specification. Several structurally related sulfamoyl benzamide analogs are offered at lower purity grades (e.g., 90% for CAS 941870-52-6 ), while others match the 95% standard. In the absence of biological potency data, purity becomes a primary procurement-relevant differentiator. Researchers requiring higher purity for sensitive biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) may need to request additional purification or analytical certification beyond the standard 95% specification .

Compound quality control Sulfamoyl benzamide Research reagent

Computational Screening Context: VraSR-Targeting Sulfonamides Identified via Ligand-Based Virtual Screening

A 2024 in silico study by Verma and Srivastava (J Biomol Struct Dyn) used ligand-based virtual screening (LBVS) to identify sulfonamide derivatives with predicted binding to the VraS ATP-binding domain and the VraR DNA-binding domain [1]. The top-ranked compound (compound 5) demonstrated a binding free energy (ΔGbind) of −294.32 kJ/mol against the VraS ATP-binding pocket, with a docking score of −31.38 kJ/mol. Four additional compounds (N1, N3, N9, N10) were identified with ΔGbind energies ranging from −165.21 to −237.54 kJ/mol against the VraR DNA-binding domain [1]. The target compound (CAS 922991-19-3) was not among the specifically identified hits in this study. However, the study establishes a computational benchmark against which newly tested sulfamoyl benzamides, including the target compound, can be compared if and when docking or simulation data become available.

VraSR Virtual screening Sulfonamide inhibitors MRSA Two-component system

Research Application Scenarios for N-(3,5-Dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (CAS 922991-19-3)


Antibiotic Potentiation Screening Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The compound can be tested as an antibiotic potentiator in checkerboard or time-kill assays with beta-lactam antibiotics (e.g., oxacillin) against MRSA strains, consistent with its class assignment as a VraSR operon inhibitor under patent US 2017/0273954 [1]. Researchers should include the 2,5-dichloro positional isomer (CAS 922894-76-6) as a comparator to probe regioisomeric SAR, since no published data currently establish whether 3,5-dichloro or 2,5-dichloro substitution yields superior VraSR engagement or antibiotic potentiation [2]. Minimum inhibitory concentration (MIC) fold-reduction in the presence of the compound, relative to antibiotic alone, would constitute the first quantitative differentiation data for this compound.

Structure–Activity Relationship (SAR) Studies of the Sulfamoyl Substituent in VraSR-Targeting Benzamides

The compound provides a defined chemical probe for evaluating the contribution of the N-furan-2-ylmethyl-N-methylsulfamoyl group to VraSR inhibition. Parallel testing against the simpler N,N-dimethylsulfamoyl analog (N-(3,5-dichlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide) and the N-benzyl analog would isolate the contribution of the furan oxygen and the heteroaromatic ring [1]. Any resulting differences in biochemical or microbiological activity would provide the first direct evidence of substituent-level differentiation within this chemical series.

Computational Docking and Molecular Dynamics Studies Against the VraS ATP-Binding Domain

The compound can be subjected to docking and molecular dynamics simulations against the VraS sensor histidine kinase ATP-binding domain, using the computational protocol described by Verma and Srivastava (2024) [1]. The resulting ΔGbind and docking scores can be directly compared to the benchmark value of −294.32 kJ/mol reported for the top-ranked compound 5 in that study [1]. Such computational characterization would establish whether the 3,5-dichlorophenyl–furan-2-ylmethyl combination achieves binding parameters competitive with the best VraS ligands identified to date and would inform prioritization for subsequent in vitro validation.

Procurement as a Structurally Documented Starting Material for Custom Derivative Synthesis

Given the absence of published biological data, the compound's current strongest procurement rationale is as a characterized synthetic intermediate or scaffold for generating novel sulfamoyl benzamide derivatives. The 95% purity specification [1] and the well-defined functional groups (secondary benzamide, tertiary sulfonamide, furan ring, and aryl chlorides) provide multiple synthetic handles for diversification. Researchers synthesizing focused libraries for VraSR screening can use this compound as a core scaffold, confident in its structural identity and purity grade, while generating the activity data that are currently absent from the public domain [1][2].

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.